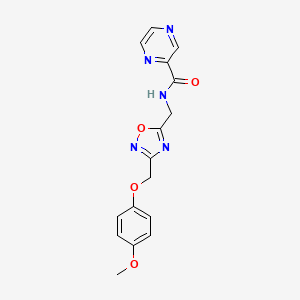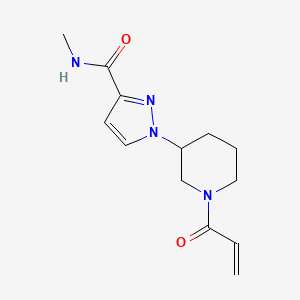![molecular formula C21H20F3N3O4S B2437048 3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358964-95-0](/img/structure/B2437048.png)
3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis, characterization, and antimicrobial studies of novel triazolo-3-ones and their corresponding sulfones, including compounds with methoxy and trifluoromethyl substituents, aimed to develop better antimicrobial agents. These compounds were tested against various bacteria and fungi, with some showing significant antibacterial activity (Patil et al., 2010).
- Another research focused on the synthesis and anticonvulsant activity of new fluorinated azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives. Incorporation of fluoro or trifluoromethyl substituents increased the anticonvulsant activity compared to other analogues (Obniska et al., 2006).
- Research on new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties explored their synthesis from 4-piperidone benzoylhydrazones. Some of these compounds exhibited significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).
Biological Activities
- The synthesis of imidazole spiro compounds from 5-alkoxycarbonyl-1 Н -pyrrole-2,3-diones and phenylurea, leading to triazaspiro[4.4]-non-8-ene-2,4,7-triones, demonstrated the potential for creating compounds with varied biological activities (Dubovtsev et al., 2016).
Anticancer Agents
- A study on the synthesis and characterization of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen as anticancer agents evaluated these compounds against prostate cancer cell lines. Some derivatives exhibited anticancer activity, highlighting the potential for therapeutic applications (Han et al., 2018).
Herbicidal Activities
- Research into novel triazolinone derivatives as Protox inhibitors for herbicide development introduced cyclic imide, phenylurea, and methoxyiminoacetate pharmacophores into the triazolinone scaffold. One compound showed promising herbicidal activity, comparable to the commercial product sulfentrazone (Luo et al., 2008).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-31-16-6-2-4-14(12-16)18-19(28)26-20(25-18)8-10-27(11-9-20)32(29,30)17-7-3-5-15(13-17)21(22,23)24/h2-7,12-13H,8-11H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPVQZLAAGFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
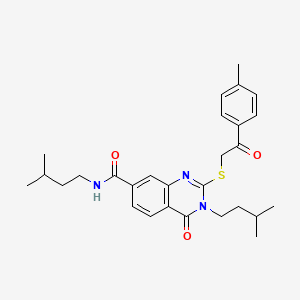
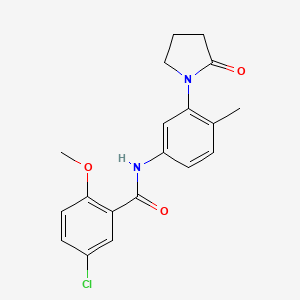
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)
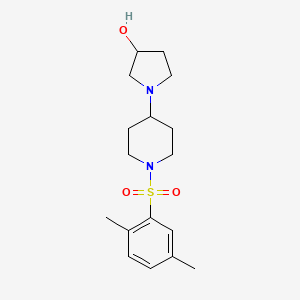
![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)
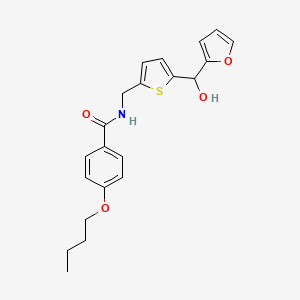
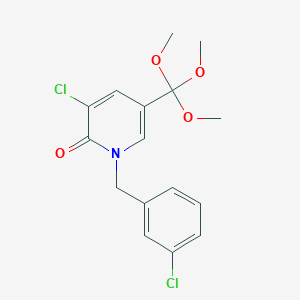
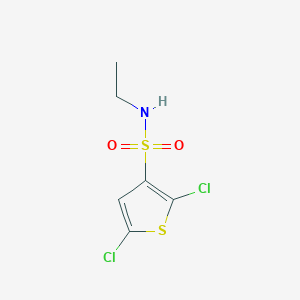
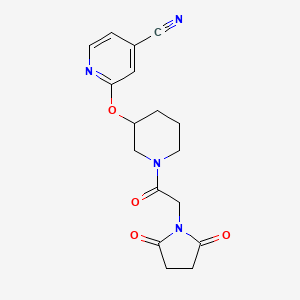
![N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2436981.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)
